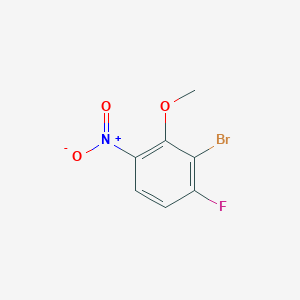

2-Bromo-3-fluoro-6-nitroanisole

Description

2-Bromo-3-fluoro-6-nitroanisole (C₇H₅BrFNO₃) is a substituted anisole derivative featuring bromine, fluorine, and nitro groups at the 2-, 3-, and 6-positions of the benzene ring, respectively, with a methoxy group at the 1-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name |

2-bromo-1-fluoro-3-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXYTBDCDVUTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257927 | |

| Record name | Benzene, 2-bromo-1-fluoro-3-methoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-01-5 | |

| Record name | Benzene, 2-bromo-1-fluoro-3-methoxy-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1-fluoro-3-methoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-nitroanisole typically involves multiple steps, including nitration, bromination, and fluorination of anisole derivatives. One common synthetic route involves the following steps:

Nitration: Anisole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Bromination: The nitroanisole is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Fluorination: Finally, the bromonitroanisole is fluorinated using a fluorinating agent like potassium fluoride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-6-nitroanisole undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (nitro, bromo, and fluoro), the compound can undergo further substitution reactions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Bromination: Bromine and iron(III) bromide.

Fluorination: Potassium fluoride.

Reduction: Hydrogen gas and palladium catalyst.

Major Products:

Reduction of Nitro Group: 2-Bromo-3-fluoro-6-aminoanisole.

Nucleophilic Substitution: Various substituted anisoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Bromo-3-fluoro-6-nitroanisole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique substituents make it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-nitroanisole depends on its specific application. In general, the presence of electron-withdrawing groups (nitro, bromo, and fluoro) can influence the compound’s reactivity and interaction with biological targets. For example, the nitro group can undergo reduction to form an amine, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Effects on Properties

Key isomers of 2-bromo-3-fluoro-6-nitroanisole include:

- Physical Properties : The positional isomer 4-bromo-2-fluoro-6-nitroanisole exhibits a defined melting point (53–56°C), suggesting higher crystallinity compared to the target compound, for which data are unavailable .

- Reactivity : The nitro group’s position influences electrophilic substitution reactions. For example, 4-bromo-2-fluoro-6-nitroanisole’s nitro group at the 6-position may sterically hinder reactions at the 4-bromo site, whereas this compound’s nitro group at the 6-position could direct reactivity toward the adjacent bromine .

Functional Group Derivatives: Amino vs. Nitro Substitution

6-Amino-2-bromo-3-fluoroanisole (C₇H₇BrFNO) replaces the nitro group with an amino (-NH₂) group, significantly altering its chemical behavior:

- Basicity: The amino group increases basicity and susceptibility to protonation, unlike the electron-withdrawing nitro group, which stabilizes negative charge .

- Applications: Amino derivatives are often intermediates in dye and drug synthesis, whereas nitro analogs like this compound are preferred in explosives or catalysts .

Bromoanisole Derivatives: Substituent Effects

Simpler bromoanisoles, such as 2-bromoanisole (C₇H₇BrO), lack nitro and fluorine groups:

- Reactivity : The absence of nitro and fluorine reduces electrophilic reactivity, making these compounds less versatile in Suzuki-Miyaura couplings compared to this compound .

- Commercial Use : 4-Bromo-2-(trifluoromethyl)anisole (C₈H₆BrF₃O) incorporates a trifluoromethyl group, enhancing lipophilicity for applications in medicinal chemistry .

Research Findings and Gaps

- Synthesis Challenges : The discontinuation of this compound by suppliers like CymitQuimica suggests difficulties in optimizing yield or purity .

- Structural Insights : Computational studies on analogous compounds (e.g., 4-bromo-2-fluoro-6-nitroanisole) predict strong electron-withdrawing effects, which could guide synthetic routes for the target compound .

- Data Limitations : Key properties (e.g., solubility, stability) of this compound remain uncharacterized in the provided evidence, highlighting the need for experimental validation.

Biological Activity

2-Bromo-3-fluoro-6-nitroanisole (CAS No. 1257535-01-5) is an aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

This compound is characterized by the following molecular structure:

- Molecular Formula : CHBrFNO

- Molecular Weight : 234.02 g/mol

- Physical State : Solid at room temperature

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. The compound's structural features, including the presence of bromine, fluorine, and nitro groups, contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by demonstrated that the compound showed inhibitory effects on Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL.

Anticancer Properties

In vitro studies have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For instance, a study reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cells (MCF-7), with IC50 values around 10 µM after 48 hours of exposure .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.

- Targeting Cellular Signaling Pathways : The compound may interfere with signaling cascades that regulate cell growth and apoptosis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 4.0 |

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| MCF-7 | 10 | 48 |

| HeLa | 15 | 48 |

| A549 | 20 | 48 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent investigation assessed the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that this compound was among the most effective against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development . -

Cancer Cell Line Study :

In a study evaluating multiple compounds for anticancer activity, this compound was found to significantly inhibit cell growth in MCF-7 cells through apoptosis induction as evidenced by flow cytometry analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.